molecular formula C22H25FN4O3 B3981307 N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide

N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide

Cat. No. B3981307
M. Wt: 412.5 g/mol
InChI Key: UFMZAZDDXMNQQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide, also known as FPEE, is a chemical compound that has been extensively studied for its potential use in scientific research. FPEE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide is not fully understood, but it is thought to act by binding to and modulating the activity of various receptors and enzymes in the body. This compound has been shown to bind to the sigma-1 receptor, which is involved in a variety of cellular processes including cell survival, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response and inflammation. This compound has also been shown to have antioxidant effects, which may help to protect against oxidative stress and cellular damage. In addition, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide in lab experiments is its versatility, as it has been shown to have a variety of biochemical and physiological effects. Another advantage is its relatively low toxicity compared to other compounds that have similar effects. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it more difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide. One area of interest is its potential use in the treatment of cancer, as it has been shown to have anti-tumor effects. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in other areas of scientific research.

Scientific Research Applications

N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide has been studied for its potential use in a variety of scientific research applications, including the treatment of cancer, neurological disorders, and pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In neurological research, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pain research, this compound has been shown to have analgesic effects and may be useful in the treatment of chronic pain.

properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[4-(4-methylbenzoyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O3/c1-16-2-4-17(5-3-16)22(30)27-14-12-26(13-15-27)11-10-24-20(28)21(29)25-19-8-6-18(23)7-9-19/h2-9H,10-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMZAZDDXMNQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide
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N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide
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N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide
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N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide
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N-(4-fluorophenyl)-N'-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.